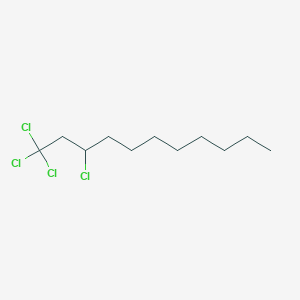

1,1,1,3-Tetrachloroundecane

Description

1,1,1,3-Tetrachloroundecane (CAS 56686-55-6) is a chlorinated alkane with the molecular formula C₁₁H₂₀Cl₄ and a molecular weight of 294.09 g/mol. It is part of the broader class of chlorinated paraffins, which are used industrially as flame retardants, plasticizers, and lubricants. The compound’s chlorine atoms are positioned on the first and third carbons of its undecane backbone, conferring distinct physicochemical properties such as thermal stability and lipophilicity.

Properties

IUPAC Name |

1,1,1,3-tetrachloroundecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20Cl4/c1-2-3-4-5-6-7-8-10(12)9-11(13,14)15/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAZSCPXVDQPGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CC(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464870 | |

| Record name | 1,1,1,3-Tetrachloroundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56686-55-6 | |

| Record name | 1,1,1,3-Tetrachloroundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1,3-Tetrachloroundecane can be synthesized through the chlorination of undecane. The process involves the substitution of hydrogen atoms with chlorine atoms in the presence of a chlorinating agent such as chlorine gas. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired positions on the carbon chain.

Industrial Production Methods: Industrial production of 1,1,1,3-Tetrachloroundecane involves large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 1,1,1,3-Tetrachloroundecane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form less chlorinated hydrocarbons.

Oxidation Reactions: Oxidation can lead to the formation of chlorinated alcohols or acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

Substitution: Formation of compounds with different functional groups replacing chlorine atoms.

Reduction: Formation of partially or fully dechlorinated hydrocarbons.

Oxidation: Formation of chlorinated alcohols, aldehydes, or acids.

Scientific Research Applications

1,1,1,3-Tetrachloroundecane has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.

Medicine: Investigated for its potential use in the development of pharmaceuticals and as a model compound for studying the effects of chlorinated hydrocarbons on human health.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds.

Mechanism of Action

The mechanism of action of 1,1,1,3-Tetrachloroundecane involves its interaction with various molecular targets. The chlorine atoms in the compound can form strong bonds with other molecules, leading to changes in their structure and function. This can affect enzymatic activity, membrane integrity, and cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Findings :

- Chlorine position significantly impacts volatility and solubility. Terminal chlorination (e.g., 1,1,1,11-isomer) reduces boiling points compared to internal chlorination (e.g., 1,1,1,3-isomer).

- Regulatory status : The 1,1,1,3-isomer is explicitly banned in industrial materials due to its persistence, whereas other isomers are less restricted.

Comparison with Homologs (Chain Length Variants)

Homologs differ in carbon chain length, affecting their environmental mobility and toxicity:

Key Findings :

- Longer-chain homologs (e.g., C12) exhibit higher bioaccumulation factors (BAFs) due to increased lipophilicity.

- Shorter chains (e.g., C10) degrade more rapidly in aquatic environments.

Comparison with Higher Chlorinated Analogs

Higher chlorination increases molecular weight and environmental persistence:

Key Findings :

- Octachloroundecane’s higher chlorine content increases its half-life in sediments (>10 years) compared to tetrachloroundecane (~2–5 years).

- Highly chlorinated compounds are prioritized in global monitoring programs (e.g., Stockholm Convention).

Analytical and Industrial Relevance

1,1,1,3-Tetrachloroundecane and its analogs are critical in environmental chemistry:

Biological Activity

1,1,1,3-Tetrachloroundecane is a chlorinated hydrocarbon that has garnered attention due to its potential biological activity and environmental implications. This compound is part of a broader class of chemicals known as chlorinated paraffins, which have been studied for their toxicity and ecological impact. This article aims to provide a comprehensive overview of the biological activity of 1,1,1,3-tetrachloroundecane, including its effects on aquatic organisms, potential mechanisms of action, and relevant case studies.

- Chemical Formula : C11H14Cl4

- Molecular Weight : 309.03 g/mol

- Structure : The compound consists of an undecane backbone with four chlorine atoms substituted at specific positions.

Toxicity to Aquatic Organisms

Research indicates that 1,1,1,3-tetrachloroundecane exhibits significant toxicity towards various aquatic species. Studies have shown that exposure to this compound can lead to adverse effects on fish and invertebrates. The following table summarizes key findings from toxicity studies:

| Organism | LC50 (mg/L) | Exposure Duration | Reference |

|---|---|---|---|

| Daphnia magna | 0.5 | 48 hours | |

| Oncorhynchus mykiss | 0.8 | 96 hours | |

| Pimephales promelas | 0.6 | 96 hours |

These results suggest that even low concentrations of 1,1,1,3-tetrachloroundecane can be harmful to aquatic life.

The biological activity of 1,1,1,3-tetrachloroundecane is primarily attributed to its ability to disrupt cellular processes in organisms. Potential mechanisms include:

- Endocrine Disruption : Chlorinated hydrocarbons are known to interfere with hormonal systems in animals. This disruption can lead to developmental and reproductive issues.

- Oxidative Stress : Exposure to this compound may induce oxidative stress in cells, leading to cellular damage and apoptosis.

- Neurotoxicity : Some studies suggest that chlorinated compounds can affect neurotransmitter systems, potentially leading to behavioral changes in exposed organisms.

Case Studies

Several case studies have highlighted the impact of chlorinated hydrocarbons on ecosystems:

- Case Study on Aquatic Ecosystems : A study conducted in a contaminated river revealed high levels of chlorinated compounds, including 1,1,1,3-tetrachloroundecane. The study found a significant decline in fish populations and biodiversity due to the toxic effects of these chemicals on aquatic life .

- Impact on Wildlife : Research on wildlife near industrial sites found elevated levels of chlorinated hydrocarbons in the tissues of birds and mammals. These findings raised concerns about bioaccumulation and the potential for long-term ecological effects .

Environmental Implications

The persistence and bioaccumulation potential of 1,1,1,3-tetrachloroundecane pose significant risks to both environmental and human health. Its presence in water bodies can lead to the following concerns:

- Bioaccumulation : Organisms at higher trophic levels may accumulate higher concentrations of this compound through the food web.

- Regulatory Challenges : Due to its toxicity and persistence, regulatory agencies are increasingly focusing on controlling the use and release of chlorinated hydrocarbons.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.